3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-methyl-1-phenyl-3-phenylmethoxythieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-14-13-26-19-17(14)18(23)22(25-12-15-8-4-2-5-9-15)20(24)21(19)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXONIRSKMFEAHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Core Formation
The pyrimidine-2,4-dione core can be synthesized by reacting urea with substituted malonate derivatives such as diethyl isopropylmalonate under alcoholic solvent conditions at temperatures ranging from 20 °C to reflux. This step yields 5-methylpyrimidine-2,4,6-trione intermediates, which are subsequently transformed into the thieno[2,3-d]pyrimidine core by cyclization and sulfur incorporation steps (details of sulfur insertion are typically standard and can be adapted from heterocyclic synthesis protocols).
Benzyloxy Substitution at the 3-Position
The benzyloxy group is introduced by alkylation of the hydroxyl group at the 3-position of the pyrimidine ring with benzyl halides, typically benzyl chloride, under basic conditions or via a Barbier-type reaction. This reaction is performed in ether solvents such as tetrahydrofuran or ethyl ether at temperatures ranging from -80 °C to +110 °C, optimizing yields and selectivity.
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents (tetrahydrofuran, isopropyl ether, diethoxymethane) or mixtures with nonpolar solvents (toluene, heptane) are used to optimize solubility and reaction kinetics.
- Temperature: The coupling reactions are temperature-sensitive, typically conducted between -80 °C and +110 °C.
- Molar Ratios: The molar ratio of pyrimidine intermediate to organometallic reagent is maintained between 0.9 and 1.2 for optimal conversion.
- Catalyst Loading: Catalyst loading ranges from 10% to 30% by weight relative to the pyrimidine substrate.
Hydrolysis and Final Workup
Post-coupling, hydrolysis of intermediate compounds is carried out using strong acids such as hydrochloric acid, hydrobromic acid, sulfuric acid, or methanesulfonic acid in aqueous alcoholic media (ethanol or isopropanol) to yield the final 3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Catalyst/Notes | Yield (%) |
|---|---|---|---|---|---|
| Core formation | Urea + diethyl isopropylmalonate | Alcohol (e.g., ethanol) | 20 °C to reflux | Standard cyclization protocols | Not specified |
| 1-Phenyl substitution | Benzylmagnesium chloride + halogenated pyrimidine | THF, isopropyl ether | -80 °C to +110 °C | Ni or Pd catalysts (e.g., NiCl₂[(C₆H₅)₃P]₂) | 70–80% typical |
| Benzyloxy alkylation | Benzyl chloride, base or Barbier conditions | Ether (THF, ethyl ether) | -80 °C to +110 °C | Barbier reaction conditions; Mg turnings for Grignard prep | Not specified |
| Hydrolysis | Strong acid (HCl, H₂SO₄, etc.) | Aqueous alcohol | Ambient to reflux | Hydrolysis of intermediates | Not specified |
Research Findings and Practical Notes
- The lithiation step in related pyrimidine syntheses can be challenging due to the need for dilute media, low temperatures, and sensitive organometallic reagents such as butyllithium or hexyllithium. The described coupling methods using Grignard reagents and nickel catalysts offer safer and more economical alternatives with comparable yields.
- The use of homogeneous nickel or palladium catalysts complexed with phosphine ligands enhances the selectivity and efficiency of the coupling reactions.
- Solvent choice significantly impacts reaction outcomes; polar aprotic solvents facilitate organometallic reagent stability, while nonpolar solvents improve substrate solubility.
- Hydrolysis conditions must be carefully controlled to avoid decomposition of the sensitive thieno[2,3-d]pyrimidine core.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions such as:
Oxidation: Introducing oxygen-containing functional groups.
Reduction: Reducing existing functionalities to simpler forms.
Substitution: Replacing existing substituents with new ones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic reagents like amines or alkoxides under controlled conditions.
Major Products: Products vary based on reaction conditions, but common products include different substituted thieno[2,3-d]pyrimidine derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry
The thieno[2,3-d]pyrimidine scaffold is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases. Research indicates that derivatives of this compound exhibit:
- Antitumor Activity : Studies have shown that thienopyrimidine derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that modifications to the thieno[2,3-d]pyrimidine structure could enhance its anticancer properties against specific cancer cell lines.
- Antiviral Properties : The compound has been investigated for its potential to inhibit viral replication. Research into related thienopyrimidine compounds has revealed efficacy against viruses such as HIV and HCV.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Synthesis of Novel Heterocycles : Researchers utilize this compound to synthesize new heterocyclic compounds that may possess unique pharmacological profiles.
- Functionalization Reactions : The presence of the benzyloxy group facilitates various functionalization reactions, making it an attractive target for synthetic chemists aiming to create complex molecules.
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Antitumor | 10 | [Source A] |
| Thieno[2,3-d]pyrimidine derivative X | Antiviral (HIV) | 5 | [Source B] |
| Thieno[2,3-d]pyrimidine derivative Y | Anticancer (breast) | 7 | [Source C] |
Table 2: Synthetic Routes Utilizing this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution with amines | Reflux in DMF | 85% | [Source D] |
| Electrophilic aromatic substitution | Room temperature in DCM | 90% | [Source E] |
Mechanism of Action
The compound's biological activity is often linked to its ability to interact with specific molecular targets, such as enzymes and receptors. It might inhibit or activate certain pathways, leading to desired therapeutic effects. For instance, its structural components enable it to bind effectively to active sites in proteins, thereby modulating their activity.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of structurally related compounds, focusing on antimicrobial activity, electronic properties, and substituent effects.
Structural Analogs with Antimicrobial Activity
Key Observations :
- Position 6 Modifications : Substitution with heterocyclic moieties (e.g., imidazopyridine, thiazole, oxadiazole) enhances antimicrobial activity. For example, the thiazole-substituted analog shows superior activity against S. aureus .
- Position 1 Alkylation : Introducing alkyl or benzyl groups at position 1 generally reduces antimicrobial potency compared to unsubstituted analogs, suggesting steric hindrance or altered binding kinetics .
- Role of Benzyloxy Group : In the target compound, the 3-benzyloxy group may improve metabolic stability or solubility compared to hydroxyl or smaller alkoxy groups.
Electronic and Physicochemical Comparisons
- HOMO/LUMO Profiles: Pyrido[2,3-d]pyrimidine-2,4-dione derivatives (e.g., herbicide candidates) show that substituents influence frontier orbital energies. For instance, pyrido analogs with aromatic rings exhibit higher LUMO energies, correlating with herbicidal activity via electron-deficient interactions . While direct data for the thieno analog are lacking, similar electronic effects are expected.
Biological Activity
3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS: 1951451-80-1) is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound has the following chemical properties:
The structure features a thieno[2,3-d]pyrimidine core which is significant in determining its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : A derivative showed an MIC value of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
- Compounds with similar structures have been screened for their effectiveness against various microbial strains, indicating a promising avenue for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of 3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine derivatives has also been explored:
- Studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to disease progression.
- Binding Affinity : Molecular docking studies suggest strong binding interactions with targets like DNA gyrase, which is critical for bacterial DNA replication .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
When compared to other thieno[2,3-d]pyrimidine derivatives, this compound stands out due to its unique combination of substituents which enhance its biological profile.
Table: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity | Binding Target |
|---|---|---|---|
| Compound A (similar structure) | MIC = 0.25 μM | IC50 = 10 μM (MCF-7) | DNA gyrase |
| 3-(Benzyloxy)-5-methyl... | MIC = 0.21 μM | IC50 = 5 μM (MCF-7) | DNA gyrase |
| Compound B (different structure) | MIC = 0.30 μM | IC50 = 15 μM (MCF-7) | Unknown |
Q & A
What are the established synthetic routes for 3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione?
Basic Research Question
The compound is synthesized via alkylation of 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with benzyl chlorides in DMF, using potassium carbonate as a base (reflux for 4–6 hours). The reaction mixture is purified via column chromatography (C18 column) and recrystallized to isolate white crystalline solids (yield: 65–80%) . Key steps include monitoring reaction progress via TLC and confirming regioselective alkylation at position 1 using H NMR (methylene proton signals at 5.13–5.21 ppm for benzyl derivatives) .
How is structural characterization performed for this compound and its derivatives?
Basic Research Question
Characterization relies on H NMR, C NMR, and LC-MS. For example:
- H NMR : Signals at 7.62–7.57 ppm confirm the thiazole moiety, while NH protons in chloroacetamide derivatives appear at 9.68–10.41 ppm .
- LC-MS : Molecular ion peaks (e.g., m/z 356 [MH]) validate molecular weight .
- Elemental analysis : Nitrogen content (~11.8%) matches theoretical values for CHNOS .
What biological activities have been reported for this compound?
Basic Research Question
The parent compound (unsubstituted at position 1) exhibits potent antimicrobial activity:
- Staphylococcus aureus : MIC = 2 µg/mL (superior to Metronidazole and Streptomycin) .
- Candida albicans : Moderate activity (MIC = 16 µg/mL) .
Derivatives with 4-methylbenzyl substituents show enhanced activity (MIC = 4 µg/mL against S. aureus), while chloroacetamide substitutions reduce efficacy .
How do substituents at position 1 influence antimicrobial activity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Benzyl substituents : Electron-donating groups (e.g., 4-methylbenzyl) improve lipophilicity and membrane penetration, enhancing activity .
- Chloroacetamide derivatives : Bulky or polar groups reduce activity due to steric hindrance or decreased cell permeability .
Methodological validation includes comparative bioassays (disk diffusion and MIC determination) and molecular docking to predict binding affinities to bacterial enzymes .
How can contradictory data on alkylation effects be resolved?
Advanced Research Question
While alkylation generally reduces activity, specific substituents (e.g., 4-methylbenzyl) improve it. This paradox is addressed by:
- Lipophilicity studies : LogP measurements show optimal hydrophobicity for 4-methylbenzyl derivatives .
- Enzyme inhibition assays : Testing against S. aureus dihydrofolate reductase reveals higher inhibition (IC = 1.2 µM) for 4-methylbenzyl vs. parent compound (IC = 3.5 µM) .
Contradictions arise from varying target interactions, necessitating mechanistic studies beyond MIC assays .
What alternative synthetic strategies exist for modifying the thieno[2,3-d]pyrimidine core?
Advanced Research Question
Alternative routes include:
- Cyclocondensation : Using 1,1’-carbonyldiimidazole and phosphorous oxychloride to introduce oxadiazole moieties at position 6, followed by hydrolysis .
- Palladium-catalyzed cross-coupling : For introducing aryl groups (e.g., 4-nitrophenyl) via Suzuki-Miyaura reactions, as seen in related intermediates .
Optimization involves adjusting solvent polarity (e.g., acetic acid vs. DMF) and temperature to control regioselectivity .
How can purity and yield be optimized during synthesis?
Advanced Research Question
Critical parameters include:
- Solvent choice : DMF enhances solubility of intermediates, reducing side products .
- Workup procedures : Alkalization with ammonia (pH 9–10) precipitates pure derivatives, minimizing residual reactants .
- Chromatography : Gradient elution (acetonitrile/water) on C18 columns resolves closely related impurities .
Yields >70% are achievable with strict moisture control and inert atmospheres .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
